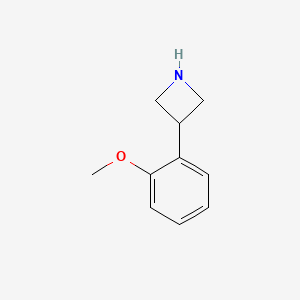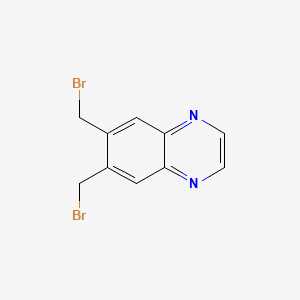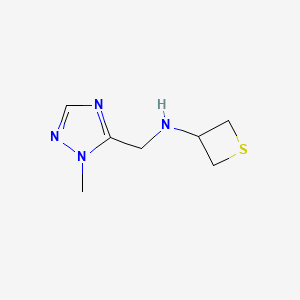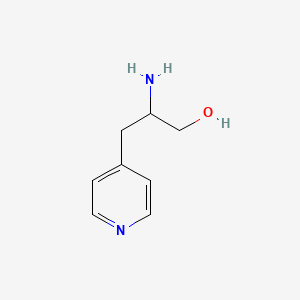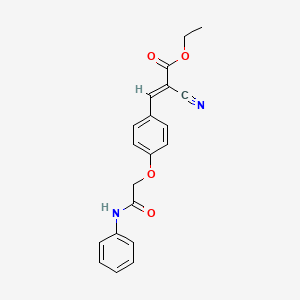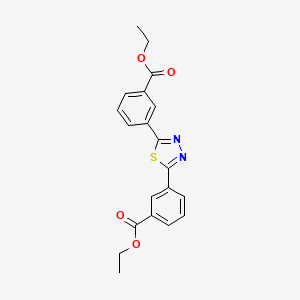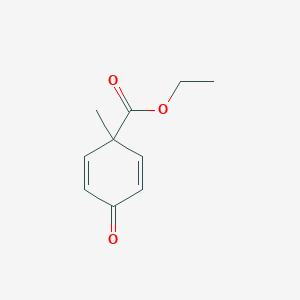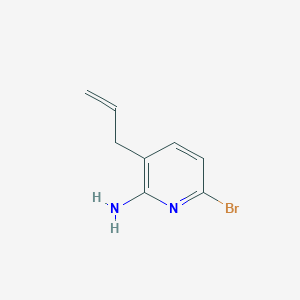
3-Allyl-6-bromopyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allyl-6-bromopyridin-2-amine is an organic compound that belongs to the class of bromopyridines This compound is characterized by the presence of an allyl group and a bromine atom attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-6-bromopyridin-2-amine typically involves the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . The reaction conditions are carefully controlled to ensure the selective bromination at the desired position on the pyridine ring. The allyl group can be introduced through subsequent reactions involving allylation reagents under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and allylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Allyl-6-bromopyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Polymerization Reactions: It may undergo polymerization via Buchwald-Hartwig amination in the presence of sodium tert-butoxide and XPhos ligand.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Various nucleophiles for substitution reactions.
N-bromosuccinimide: for bromination.
Sodium tert-butoxide: and for polymerization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while polymerization can produce polyaminopyridines with different linkage patterns.
Wissenschaftliche Forschungsanwendungen
3-Allyl-6-bromopyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Allyl-6-bromopyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-Allyl-6-bromopyridin-2-amine is unique due to the presence of both an allyl group and a bromine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H9BrN2 |
|---|---|
Molekulargewicht |
213.07 g/mol |
IUPAC-Name |
6-bromo-3-prop-2-enylpyridin-2-amine |
InChI |
InChI=1S/C8H9BrN2/c1-2-3-6-4-5-7(9)11-8(6)10/h2,4-5H,1,3H2,(H2,10,11) |
InChI-Schlüssel |
XEGVQDRKULHWLF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(N=C(C=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


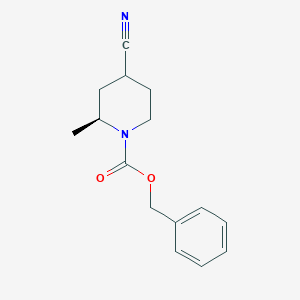



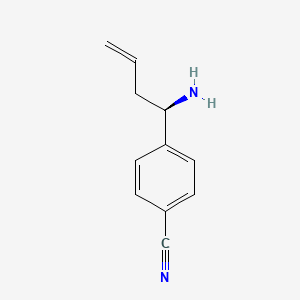
![Pyridazino[1,2-a]cinnoline](/img/structure/B15226230.png)
